molecular formula C7H4BrN3O B7845354 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one

6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7845354
M. Wt: 226.03 g/mol
InChI Key: CEIXKKYHWOYPLV-UHFFFAOYSA-N
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Description

The compound with the identifier “6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are documented in scientific literature, which provide step-by-step procedures for the preparation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of the compound.

Scientific Research Applications

6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: this compound is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other biomolecules. This binding can modulate the activity of the targets, leading to various biological effects.

Properties

IUPAC Name

6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXKKYHWOYPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC2=C1C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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